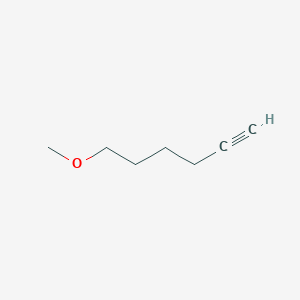
1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
The synthesis of 1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride can be achieved through several synthetic routes. One common method involves the reaction of isoindoline with formaldehyde and methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of a methoxymethyl group attached to the nitrogen atom of the isoindoline ring. The reaction conditions typically involve refluxing the reactants in methanol for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
1-(Methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1-(Methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-(Methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride can be compared with other similar compounds, such as:
2-(Methoxymethyl)-1H-pyrrole: This compound has a similar methoxymethyl group but differs in the heterocyclic ring structure.
1-(Methoxymethyl)-1H-indole: This compound also contains a methoxymethyl group but has an indole ring instead of an isoindole ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the methoxymethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-(methoxymethyl)-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-7-10-9-5-3-2-4-8(9)6-11-10;/h2-5,10-11H,6-7H2,1H3;1H |
InChI Key |
OFTPUEYJJAUYFH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1C2=CC=CC=C2CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



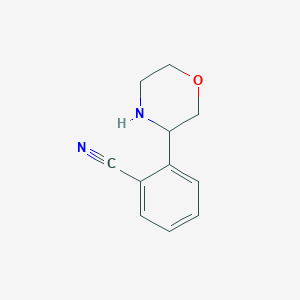
aminehydrochloride](/img/structure/B15322293.png)
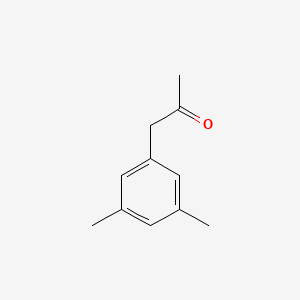
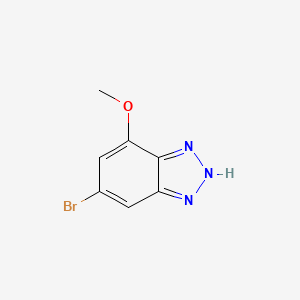
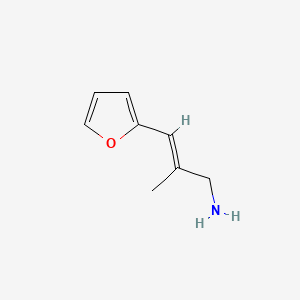
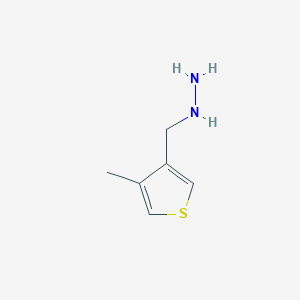

![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)

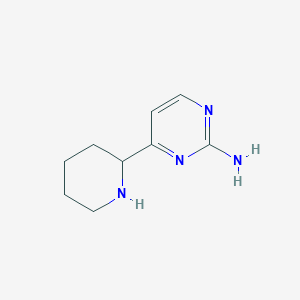
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)
